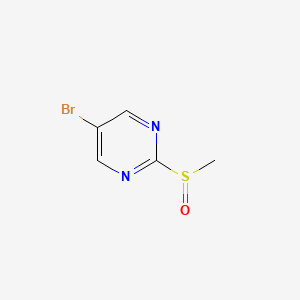

5-Bromo-2-(methylsulfinyl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-methylsulfinylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2OS/c1-10(9)5-7-2-4(6)3-8-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYOCZUNSYMRRKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60607716 | |

| Record name | 5-Bromo-2-(methanesulfinyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79685-17-9 | |

| Record name | 5-Bromo-2-(methanesulfinyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60607716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

General Synthetic Routes to 5-Bromopyrimidine (B23866) Core Structures

The construction of the 5-brominated pyrimidine (B1678525) ring is a foundational step, achievable through several distinct chemical routes.

Direct electrophilic bromination of the pyrimidine ring is a common strategy. The pyrimidine ring is inherently electron-deficient, which makes electrophilic substitution challenging. researchgate.netresearchgate.net Therefore, the reaction often requires specific conditions or activating groups to facilitate the introduction of a bromine atom at the 5-position. researchgate.net

Common brominating agents include N-bromosuccinimide (NBS), bromine (Br₂), and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH). nih.gov The reaction of pyrimidine's hydrogen halide addition salt with bromine in an inert organic solvent like nitrobenzene (B124822) at elevated temperatures (125–135°C) has been shown to produce 5-bromopyrimidine. google.com For pyrimidine systems with activating groups, such as in nucleosides, bromination can proceed under milder conditions. For instance, using DBH in the presence of a Lewis acid catalyst like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) can significantly improve reaction efficiency. nih.govfiu.edu

Table 1: Examples of Bromination of Pyrimidine Systems

| Starting Material | Brominating Agent | Solvent / Conditions | Product | Yield | Citations |

|---|---|---|---|---|---|

| 2',3',5'-tri-O-acetyluridine | DBH, TMSOTf | CH₂Cl₂ / 25 °C | 5-Bromo-2',3',5'-tri-O-acetyluridine | 94% | nih.gov |

| Unprotected Uridine (B1682114) | DBH | DMF / 25 °C | 5-Bromouridine | 75% | nih.gov |

| Pyrimidine Hydrochloride | Bromine (Br₂) | Nitrobenzene / 125-135°C | 5-Bromopyrimidine Hydrobromide | N/A | google.com |

One-pot multicomponent reactions represent an efficient and atom-economical approach to building the 5-bromopyrimidine core. A patented method describes the synthesis of 5-bromo-2-substituted pyrimidine compounds through a one-step reaction between 2-bromomalonaldehyde (B19672) and an amidine compound. google.com This condensation reaction is typically performed in a protic acid like acetic acid and involves heating the mixture. google.com This approach simplifies the synthetic process, reduces costs, and is suitable for large-scale production. google.com The general principle involves the condensation of a three-carbon fragment (like 2-bromomalonaldehyde) with an N-C-N fragment (an amidine) to form the pyrimidine ring directly. bu.edu.eg

Table 2: One-Step Synthesis of 5-Bromo-2-Substituted Pyrimidines

| Precursor 1 | Precursor 2 | Solvent / Conditions | Product Type | Citations |

|---|---|---|---|---|

| 2-Bromomalonaldehyde | Amidine Compound | Protic Acid (e.g., Acetic Acid) / 70-105°C | 5-Bromo-2-substituted pyrimidine | google.com |

Synthesis of 5-Bromo-2-(methylthio)pyrimidine (B88330) as a Crucial Intermediate

Once the 5-bromopyrimidine scaffold is available, or as part of an alternative strategy, the focus shifts to incorporating the methylthio group at the 2-position.

A primary and efficient route to 5-bromo-2-(methylthio)pyrimidine involves the nucleophilic aromatic substitution (SNAr) of a suitable leaving group at the 2-position of the pyrimidine ring. The most common precursor for this reaction is 5-bromo-2-chloropyrimidine (B32469). chemicalbook.comchemicalbook.com This compound is treated with a sulfur nucleophile, such as methyl mercaptan or its salt, sodium thiomethoxide. chemicalbook.com The reaction is typically conducted in a polar aprotic solvent like N,N-dimethylformamide (DMF) and may require heating to facilitate the substitution. chemicalbook.comchemicalbook.com The greater lability of the chlorine atom at the 2-position compared to the bromine atom at the 5-position allows for regioselective substitution.

A typical procedure involves stirring 5-bromo-2-chloropyrimidine with methyl mercaptan in DMF and heating the mixture to around 50°C for several hours, resulting in a good yield of the desired product after purification. chemicalbook.comchemicalbook.com

Table 3: Synthesis of 5-Bromo-2-(methylthio)pyrimidine via Nucleophilic Substitution

| Starting Material | Reagent | Solvent | Temperature | Time | Yield | Citations |

|---|---|---|---|---|---|---|

| 5-Bromo-2-chloropyrimidine | Methyl Mercaptan | DMF | 50°C | 3 h | 75% | chemicalbook.comchemicalbook.com |

An alternative strategy involves starting with 2-(methylthio)pyrimidine (B2922345) and then introducing the bromine atom. The methylthio group at the 2-position acts as an electron-donating group, thereby activating the pyrimidine ring for electrophilic substitution. This directing effect selectively guides the incoming electrophile, in this case, bromine, to the 5-position. The reaction is carried out by treating 2-(methylthio)pyrimidine with a brominating agent, such as elemental bromine (Br₂), in a solvent like acetic acid or chloroform (B151607) at a controlled temperature. This method provides a direct route to the target intermediate with high regioselectivity.

More complex derivatives of 5-bromo-2-(methylthio)pyrimidine are often required for various applications and can be synthesized through multi-step pathways. These syntheses can involve creating a more substituted pyrimidine core before introducing the bromo and methylthio groups or functionalizing the 5-bromo-2-(methylthio)pyrimidine molecule itself.

For example, 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid can be synthesized, introducing a carboxyl group that allows for further derivatization. chemicalbook.comchemimpex.com Another complex derivative, 5-bromo-4-chloro-2-(methylthio)pyrimidine, serves as a versatile intermediate for creating various bioactive molecules through subsequent substitution reactions at the 4-position. chemimpex.com Additionally, regioselective lithiation followed by substitution offers a powerful method for introducing a wide range of functional groups onto the pyrimidine ring, as demonstrated in the synthesis of various 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones. nih.govkuleuven.be

Table 4: Examples of Functionalized 5-Bromo-2-(methylthio)pyrimidine Derivatives

| Derivative Name | Synthetic Strategy/Note | Citations |

|---|---|---|

| 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | Introduction of a carboxyl group at the 4-position for further modification. | chemicalbook.comchemimpex.com |

| 5-Bromo-4-chloro-2-(methylthio)pyrimidine | A key intermediate where the chlorine at C-4 can be substituted. | chemimpex.com |

| 6-Alkyl-2-amino-5-bromo-4(3H)-pyrimidinone | Synthesized via regioselective lithiation and substitution protocols. | nih.govkuleuven.be |

Ultimately, the synthesized 5-bromo-2-(methylthio)pyrimidine serves as the direct precursor to the title compound. Controlled oxidation of the sulfur atom in the methylthio group, often with one equivalent of an oxidizing agent at low temperatures, yields the corresponding 5-bromo-2-(methylsulfinyl)pyrimidine.

Oxidation Pathways to this compound

The selective oxidation of the sulfur atom in 5-bromo-2-(methylthio)pyrimidine is a critical transformation that yields this compound. This process requires careful control of reaction conditions to prevent over-oxidation to the corresponding sulfone. The methylthio group can be selectively oxidized using a variety of reagents. A common and effective method involves the use of one equivalent of an oxidizing agent at controlled, often lower, temperatures. This selective oxidation is a foundational method for accessing the sulfoxide (B87167) derivative, which serves as a versatile intermediate in its own right.

The precursor, 5-bromo-2-(methylthio)pyrimidine, is typically synthesized via a nucleophilic substitution reaction. A widely used method involves the reaction of 5-bromo-2-chloropyrimidine with a methylthiolate source, such as methyl mercaptan or sodium thiomethoxide. chemicalbook.com This reaction is generally carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF). chemicalbook.com For instance, treating 5-bromo-2-chloropyrimidine with methyl mercaptan in DMF at a moderately elevated temperature (e.g., 50°C) provides a good yield of 5-bromo-2-(methylthio)pyrimidine. chemicalbook.comchemicalbook.com

A range of oxidizing agents can be employed for the conversion of sulfides to sulfoxides, and the choice of reagent and conditions is crucial for achieving high selectivity and yield. For the oxidation of the methylthio group in pyrimidine derivatives, common oxidants include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate (B83412) (KMnO₄).

Hydrogen peroxide, often used in conjunction with a catalytic amount of acid or a metal catalyst, is considered a "green" oxidant due to its benign byproduct (water). mdpi.com The selective oxidation of sulfides to sulfoxides using hydrogen peroxide can be achieved under mild conditions, often at room temperature. mdpi.com

Meta-chloroperoxybenzoic acid (m-CPBA) is another highly effective and selective oxidizing agent for this transformation. By carefully controlling the stoichiometry (using approximately one equivalent of m-CPBA), the oxidation can be stopped at the sulfoxide stage with high efficiency.

The reaction conditions, including temperature, solvent, and reaction time, play a significant role in the outcome of the oxidation. Lower temperatures generally favor the formation of the sulfoxide over the sulfone. The progress of the reaction is often monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the reaction is stopped once the starting material is consumed and before significant over-oxidation occurs. mdpi.com

Table 1: Evaluation of Oxidizing Agents for Sulfinyl Formation

| Oxidizing Agent | Typical Reaction Conditions | Selectivity for Sulfoxide | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Room temperature, often with a catalyst | Good to excellent | mdpi.com |

| meta-Chloroperoxybenzoic Acid (m-CPBA) | Low temperature (e.g., 0°C to rt), 1 equivalent | Excellent | |

| Potassium Permanganate (KMnO₄) | Controlled stoichiometry and temperature | Moderate to good |

Preparation of Related 5-Bromo-2-(methylsulfonyl)pyrimidine Derivatives

The synthesis of 5-bromo-2-(methylsulfonyl)pyrimidine involves the further oxidation of the corresponding methylthio or methylsulfinyl precursor. The methylsulfonyl group is a strong electron-withdrawing group and an excellent leaving group, making this derivative a valuable intermediate for nucleophilic aromatic substitution reactions.

The preparation of 5-bromo-2-(methylsulfonyl)pyrimidine is typically achieved by the oxidation of 5-bromo-2-(methylthio)pyrimidine using an excess of a strong oxidizing agent or under more forcing reaction conditions compared to the synthesis of the sulfoxide. For example, using more than two equivalents of an oxidant like m-CPBA or hydrogen peroxide, often at elevated temperatures, will drive the oxidation to completion, forming the sulfone. The resulting 5-bromo-2-(methylsulfonyl)pyrimidine is a solid with a melting point in the range of 130-133 °C. sigmaaldrich.com

Table 2: Synthesis of 5-Bromo-2-(methylsulfonyl)pyrimidine

| Precursor | Oxidizing Agent | Key Reaction Condition | Product | Reference |

|---|---|---|---|---|

| 5-Bromo-2-(methylthio)pyrimidine | m-CPBA or H₂O₂ | Excess oxidant (>2 equivalents) | 5-Bromo-2-(methylsulfonyl)pyrimidine | |

| This compound | m-CPBA or H₂O₂ | ≥1 equivalent of oxidant | 5-Bromo-2-(methylsulfonyl)pyrimidine |

Chemical Transformations and Reaction Mechanisms

Reactivity of the Bromine Atom at the C-5 Position

The bromine atom attached to the C-5 carbon of the pyrimidine (B1678525) ring is a key handle for introducing molecular diversity. It readily participates in both nucleophilic substitution and a variety of palladium-catalyzed cross-coupling reactions.

While the C-2 and C-4/C-6 positions of the pyrimidine ring are typically more activated towards nucleophilic aromatic substitution (SNAr), reactions at the C-5 position can also occur. The substitution of a halogen at the C-5 position is often facilitated by the presence of strong electron-withdrawing groups on the ring.

The reactivity of related brominated pyrimidines provides insight into potential transformations:

Alkoxides : In syntheses involving similar scaffolds, such as 2-chloro-5-bromo-pyrimidine, alkoxide nucleophiles have been used. For instance, alcohols like ethylene (B1197577) glycol can displace a leaving group on the pyrimidine ring when activated by a strong base like sodium hydride or potassium tert-butoxide. acs.org This suggests that under appropriate conditions, an alkoxide could potentially substitute the C-5 bromine.

Amines : The direct substitution of halogens on pyrimidine rings by amines is a common strategy. While often targeting the more electrophilic C2/C4/C6 positions, reactions at C5 are possible. For example, studies on 6-alkoxy-4-chloro-5-nitropyrimidines show that primary amines can displace halides, although in this specific case, the alkoxy group was also subsequently displaced. chemrxiv.org

Thiols : Thiols and thiolates are potent nucleophiles known to participate in SNAr reactions with halo-heterocycles. chemrxiv.org The reaction of 2-sulfonylpyrimidines with cysteine demonstrates the high reactivity of the pyrimidine core towards sulfur nucleophiles, although this typically involves displacement at the C-2 position. nih.gov

It is important to note that in multifunctional pyrimidines, regioselectivity can be a significant challenge, with reactivity often favoring positions other than C-5 for SNAr.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the C-5 bromine of the pyrimidine ring serves as an excellent electrophilic partner in these transformations. nih.govnih.gov The general order of reactivity for aryl halides in these couplings is I > Br > OTf >> Cl. fiveable.melibretexts.org

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a widely used method for creating biaryl and heteroaryl structures. libretexts.orgnih.gov 5-Bromopyrimidine (B23866) and its derivatives are effective substrates in these reactions, allowing for the introduction of a wide array of aryl and heteroaryl groups at the C-5 position. sci-hub.seresearchgate.net

The reaction is typically catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and requires a base and a suitable ligand. nih.govuwindsor.ca Microwave-assisted protocols have been shown to be particularly efficient for the Suzuki coupling of halogenated pyrimidines, leading to high yields in short reaction times. rsc.orgmdpi.com

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Brominated Pyrimidines

| Catalyst System | Base | Solvent | Conditions | Outcome | Citation |

|---|---|---|---|---|---|

| Pd(OAc)₂ / PCy₃ | K₂CO₃ | DMF | 180 °C, Microwave | Synthesis of 5-aryl substituted pyrimidines | sci-hub.se |

| XPhosPdG2 / XPhos | - | - | Microwave | Arylation of 3-bromopyrazolo[1,5-a]pyrimidin-5-one, avoiding debromination | rsc.org |

This table is generated based on data for related brominated pyrimidine compounds.

The Stille coupling involves the reaction of an organostannane (organotin) reagent with an organic halide, catalyzed by palladium. libretexts.org This method is highly valued for its tolerance of a wide variety of functional groups. fiveable.melibretexts.org Like the Suzuki coupling, it serves as a valuable synthetic route to prepare aryl-substituted pyrimidines from 5-bromopyrimidine precursors. sci-hub.se The reaction proceeds through a standard catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org While effective, a notable drawback is the toxicity of the organotin reagents and byproducts. libretexts.orgmsu.edu

The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. mdpi.com This reaction has been successfully applied to 5-bromopyrimidine derivatives to synthesize 5-alkynylpyrimidines. researchgate.net These reactions are often carried out using a palladium catalyst, a copper(I) co-catalyst, and a base. mdpi.com Mild, aqueous conditions have been developed that allow for high-yielding Sonogashira reactions on brominated pyrimidine nucleosides, demonstrating the versatility of this method. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions

Transformations Involving the Sulfinyl Group at the C-2 Position

The methylsulfinyl group at the C-2 position is not merely a spectator; it plays a crucial role in the molecule's reactivity. Its primary transformation involves oxidation to a methylsulfonyl group, which is a highly effective leaving group in nucleophilic aromatic substitution (SNAr) reactions.

The oxidation of a sulfide (B99878) to a sulfoxide (B87167) (sulfinyl group) can be achieved with controlled amounts of an oxidizing agent like 3-chloroperoxybenzoic acid (m-CPBA). nih.govresearchgate.net Further oxidation of the sulfinyl group yields the corresponding sulfone.

This resulting 2-(methylsulfonyl)pyrimidine (B77071) is highly activated for nucleophilic attack at the C-2 position. Research has shown that 2-sulfonylpyrimidines are exceptionally reactive warheads for the chemoselective, metal-free arylation of cysteine residues in proteins. nih.gov The sulfonyl group is a superior leaving group compared to halides or methylthio groups at this position. nih.gov This high reactivity is attributed to the strong electron-withdrawing nature of the sulfonyl group, which stabilizes the Meisenheimer intermediate formed during the SNAr reaction. The reactivity can be finely tuned by introducing other substituents onto the pyrimidine ring. nih.gov This transformation makes 5-Bromo-2-(methylsulfinyl)pyrimidine a precursor to potent electrophiles for bioconjugation and materials science applications.

Further Oxidation to Sulfonyl Derivatives

The methylsulfinyl group (-SOCH₃) of this compound is readily oxidized to the corresponding methylsulfonyl group (-SO₂CH₃), yielding 5-Bromo-2-(methylsulfonyl)pyrimidine. This transformation is a critical step in many synthetic applications as the sulfonyl group is a significantly better leaving group than the sulfinyl group, thereby enhancing the pyrimidine ring's susceptibility to nucleophilic attack.

The oxidation is typically achieved using standard oxidizing agents. The choice of oxidant and reaction conditions can be tuned to ensure complete conversion without over-oxidation or degradation of the pyrimidine ring. Common reagents for this transformation are known to effectively convert sulfides to sulfoxides and subsequently to sulfones. nbinno.com

Table 1: Common Oxidizing Agents for Sulfoxide to Sulfone Conversion

| Oxidizing Agent | Typical Solvent(s) | General Conditions |

|---|---|---|

| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM), Chloroform (B151607) | Room temperature |

| Hydrogen Peroxide (H₂O₂) | Acetic Acid | Elevated temperature |

| Potassium Permanganate (B83412) (KMnO₄) | Water, Acetone | Controlled pH and temperature |

The resulting compound, 5-Bromo-2-(methylsulfonyl)pyrimidine, is a stable, crystalline solid that serves as a key electrophile in subsequent reactions. sigmaaldrich.com

Reactions Utilizing the Sulfinyl Group as a Leaving Group

While the sulfinyl group itself can be displaced, it is significantly less reactive than its oxidized counterpart, the sulfonyl group. Therefore, in synthetic sequences, this compound is almost invariably oxidized to 5-Bromo-2-(methylsulfonyl)pyrimidine before being used in substitution reactions. The methylsulfonyl group is an excellent leaving group due to the ability of the resulting methanesulfinate (B1228633) anion to stabilize the negative charge.

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. nih.gov The electron-withdrawing nature of the two ring nitrogens and the potent sulfonyl group makes the C2 position highly electrophilic and susceptible to attack by a wide range of nucleophiles. Studies comparing the reactivity of 2-substituted pyrimidines have shown that 2-sulfonylpyrimidines are far more reactive than their 2-chloro or 2-methylthio analogs. acs.org

This high reactivity allows for the displacement of the methylsulfonyl group under mild conditions by various nucleophiles, including thiols, amines, and alkoxides. acs.orgacs.org For instance, the reaction with thiols is rapid and chemoselective, proceeding efficiently at neutral pH to form stable S-arylated products. acs.orgnih.gov

Table 2: Examples of Nucleophilic Substitution with 2-Sulfonylpyrimidines

| Nucleophile | Product Type | Significance/Application | Reference |

|---|---|---|---|

| Cysteine | Pyrimidyl-thioether | Covalent protein modification, Enzyme inhibition | nih.gov |

| Alcohols (e.g., Ethylene Glycol) | Pyrimidyl-ether | Synthesis of complex drug molecules like Macitentan | acs.org |

| Amines | 2-Aminopyrimidine derivative | Construction of biologically active scaffolds |

Regioselectivity and Stereoselectivity in Pyrimidine Derivatization

Regioselectivity: The regioselectivity of nucleophilic substitution on the 5-Bromo-2-(methylsulfonyl)pyrimidine ring is overwhelmingly directed at the C2 position. This is a direct consequence of the methylsulfonyl group being an exceptional leaving group. The SNAr mechanism is initiated by nucleophilic attack at the carbon atom bearing the leaving group. The pyrimidine ring itself is electron-deficient, but the C2 and C4/C6 positions are the most activated towards nucleophilic attack. With a leaving group as effective as a sulfone at C2, substitution occurs there preferentially. nih.gov

While other positions could theoretically be attacked, the energy barrier for displacing the sulfonyl group is significantly lower than that for displacing the bromide at C5 or a hydride at C4 or C6. In related systems like 2,4-dichloropyrimidines, competition between C2 and C4 substitution is observed and is sensitive to electronic effects of other ring substituents. wuxiapptec.com However, for 5-Bromo-2-(methylsulfonyl)pyrimidine, the reactivity is dominated by the C2 position.

Stereoselectivity: The concept of stereoselectivity, particularly inversion of configuration as seen in SN2 reactions, is not directly applicable to the aromatic pyrimidine ring itself during an SNAr reaction. saskoer.ca The reaction proceeds through a planar, resonance-stabilized intermediate known as a Meisenheimer complex, which does not create a stereocenter at the site of substitution on the ring. Stereoselectivity would become a relevant consideration only if the reacting nucleophile is chiral and the reaction creates a new stereocenter elsewhere in the molecule. No specific examples of such stereoselective derivatizations involving this compound were noted in the reviewed literature.

Intramolecular Cyclization and Annulation Reactions to Fused Pyrimidine Systems

5-Bromo-2-(methylsulfonyl)pyrimidine is a valuable precursor for the synthesis of fused pyrimidine systems through reactions that form new rings. These annulation reactions often involve a two-stage process: first, a nucleophilic substitution at the C2 position, followed by an intramolecular cyclization that often involves the bromine atom at C5.

A typical strategy involves introducing a bifunctional nucleophile in the first step. For example, a nucleophile containing both an amine and a hydroxyl group could displace the sulfonyl group. The newly introduced side chain can then undergo a subsequent intramolecular reaction. The bromine at C5 serves as a convenient handle for transition-metal-catalyzed cross-coupling reactions (e.g., Heck, Suzuki, or Buchwald-Hartwig reactions) to close the second ring.

A related strategy has been demonstrated in the synthesis of benzofuro[3,2-d]pyrimidines, which involved the oxidation of a dihydropyrimidine (B8664642) followed by an intramolecular nucleophilic aromatic substitution. researchgate.net This highlights the utility of bromo-substituted pyrimidines in forming fused heterocyclic structures. Various fused pyrimidine systems can be accessed from appropriately substituted pyrimidine precursors. derpharmachemica.comresearchgate.net

Table 3: Examples of Fused Pyrimidine Systems

| Fused System | General Precursor Type | Potential Cyclization Strategy |

|---|---|---|

| Imidazo[1,2-a]pyrimidine | 2-Aminopyrimidine + α-haloketone | Intermolecular condensation |

| Triazolo[1,5-a]pyrimidine | Pyrimidine with hydrazinyl or amino group | Cyclization with appropriate reagents |

| Pyrrolo[2,3-d]pyrimidine | Substituted 2-aminopyrimidine | Intramolecular cyclization of a side chain |

| Furo[2,3-d]pyrimidine | Pyrimidine with adjacent hydroxyl and carbonyl functionalities | Intramolecular condensation |

By first substituting the 2-sulfonyl group of 5-Bromo-2-(methylsulfonyl)pyrimidine with a nucleophile like 2-aminophenol, a precursor is formed that could undergo an intramolecular palladium-catalyzed C-N or C-O coupling to generate a fused tricyclic system.

Advanced Spectroscopic and Structural Characterization Techniques

X-ray Crystallography for Elucidating Solid-State Molecular and Supramolecular Structures

For 5-Bromo-2-(methylsulfinyl)pyrimidine, a crystallographic analysis would be invaluable. It would unequivocally establish the geometry of the pyrimidine (B1678525) ring, which is expected to be largely planar. Furthermore, it would reveal the conformation of the methylsulfinyl group relative to the ring and the stereochemistry at the sulfur atom. The incorporation of a bromine atom at the C-5 position is of particular interest, as it can participate in halogen bonding and other non-covalent interactions, influencing the supramolecular assembly. nih.govwashington.edu

While a specific crystal structure for this compound has not been reported in the surveyed literature, studies on related brominated pyrimidine and purine (B94841) nucleosides demonstrate the power of this technique. nih.govnih.govfiu.edu These studies often reveal that the bromine substituent can induce specific packing motifs and intermolecular contacts. In the absence of direct experimental data, the expected crystal structure would likely feature a planar pyrimidine ring with the methylsulfinyl group adopting a specific orientation to minimize steric hindrance and maximize favorable intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Assignments

NMR spectroscopy is an essential tool for determining the structure of molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Expected ¹H NMR Spectral Data: The ¹H NMR spectrum is expected to show a singlet for the methyl protons of the methylsulfinyl group. The two protons on the pyrimidine ring at positions 4 and 6 would appear as distinct signals, likely as doublets due to coupling with each other, though their exact chemical shifts would be influenced by the electron-withdrawing effects of the bromo and methylsulfinyl substituents.

Expected ¹³C NMR Spectral Data: The ¹³C NMR spectrum would provide key signals for the five carbon atoms in the molecule. The chemical shift of the carbon atom attached to the bromine (C-5) would be significantly affected by the halogen's electronegativity and anisotropic effects. The carbon atom bonded to the methylsulfinyl group (C-2) would also exhibit a characteristic chemical shift. Based on studies of related compounds, the oxidation of a methylsulfanyl to a methylsulfinyl group is expected to induce a downfield shift for the adjacent carbon atom. bohrium.comresearchgate.net

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| CH₃-S(O) | Singlet | Quartet |

| H-4/H-6 | Doublets | Doublets |

| C-2 | - | Singlet |

| C-4 | - | Doublet |

| C-5 | - | Singlet |

| C-6 | - | Doublet |

This table represents predicted data based on the analysis of structurally similar compounds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio. This allows for the unambiguous determination of the molecular formula.

For this compound (C₅H₅BrN₂OS), the expected monoisotopic mass would be approximately 220.9357 Da. HRMS would confirm this exact mass, distinguishing it from other potential compounds with the same nominal mass.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. While specific HRMS data for the title compound is not available, analysis of the related compound 5-bromo-2-(methylthio)pyrimidine (B88330) shows a prominent [M+1] peak at m/z 205.1 in its mass spectrum. chemicalbook.comchemicalbook.com For this compound, the presence of the bromine atom would result in a characteristic isotopic pattern for the molecular ion peak, with two signals of nearly equal intensity separated by two mass units (M⁺ and M⁺+2).

Expected Fragmentation Pathways: The fragmentation of this compound would likely involve the initial loss of the methylsulfinyl group or the bromine atom. Cleavage of the C-S bond could lead to the loss of a methyl radical (•CH₃) or a sulfinyl group (•SOH). The pyrimidine ring itself can undergo characteristic ring-opening fragmentation pathways.

| Ion | Description |

| [M]⁺ | Molecular ion |

| [M+2]⁺ | Isotopic peak due to ⁸¹Br |

| [M-CH₃]⁺ | Loss of a methyl radical |

| [M-SOH]⁺ | Loss of the sulfinyl group |

| [M-Br]⁺ | Loss of a bromine radical |

This table represents predicted fragmentation data based on general fragmentation principles and data from related compounds.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a fingerprint that is unique to the compound and allows for the identification of its functional groups.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. While a specific spectrum for this compound is not documented in the reviewed literature, the expected vibrational modes can be inferred. The NIST WebBook provides IR data for the parent compound, 5-bromopyrimidine (B23866). nist.gov

Expected Characteristic IR Bands:

S=O stretch: A strong absorption band is expected in the region of 1030-1070 cm⁻¹ for the sulfoxide (B87167) group.

C-H stretch: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.

C=N and C=C stretch: The pyrimidine ring will show a series of characteristic stretching vibrations in the 1600-1400 cm⁻¹ region.

C-Br stretch: The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C-S bond, which may be weak in the IR spectrum. A comprehensive vibrational analysis, often supported by computational methods like Density Functional Theory (DFT), would allow for the assignment of all observed bands to specific molecular motions. nih.gov

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Technique |

| S=O Stretch | 1030 - 1070 | IR (strong) |

| Aromatic C-H Stretch | > 3000 | IR, Raman |

| Aliphatic C-H Stretch | < 3000 | IR, Raman |

| C=N/C=C Ring Stretch | 1600 - 1400 | IR, Raman |

| C-Br Stretch | 600 - 500 | IR, Raman (potentially strong) |

This table represents predicted data based on characteristic group frequencies.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. A DFT study of 5-Bromo-2-(methylsulfinyl)pyrimidine would involve calculating the electron density to determine the molecule's ground-state energy, optimized geometry, and the distribution of electrons.

From these fundamental calculations, a variety of properties could be derived:

Geometric Parameters: Bond lengths, bond angles, and dihedral angles would be precisely calculated and could be compared with experimental data if available.

Vibrational Frequencies: Theoretical IR and Raman spectra can be predicted to help identify the compound and understand its vibrational modes.

Electronic Properties: Dipole moment, polarizability, and other electronic descriptors would quantify the molecule's charge distribution and its response to external electric fields.

These calculations would offer a foundational understanding of the molecule's stability and intrinsic electronic character.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO: The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The spatial distribution of these orbitals would indicate the likely sites for nucleophilic and electrophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Value (eV) | Description |

| EHOMO | Data not available | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Data not available | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | Data not available | ELUMO - EHOMO |

Note: This table is for illustrative purposes only. No specific published data could be located for this compound.

Molecular Electrostatic Potential (MEP) Surface Analysis for Understanding Intermolecular Interactions

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution of a molecule and predict its non-covalent interactions. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different potential values.

Red Regions: Indicate areas of negative electrostatic potential, typically associated with lone pairs on electronegative atoms (like the nitrogen atoms in the pyrimidine (B1678525) ring and the oxygen of the sulfinyl group). These are sites prone to electrophilic attack.

Blue Regions: Indicate areas of positive electrostatic potential, usually found around hydrogen atoms bonded to electronegative atoms. These sites are susceptible to nucleophilic attack.

Green/Yellow Regions: Represent neutral or weakly polarized areas of the molecule.

For this compound, an MEP analysis would highlight the nucleophilic character of the pyrimidine nitrogens and the sulfinyl oxygen, and the electrophilic regions, providing crucial insights into how the molecule might interact with biological targets or other reactants.

Conformational Analysis and Energy Landscape Studies

The methylsulfinyl group attached to the pyrimidine ring is not rigid and can rotate. Conformational analysis would be performed to identify the different possible spatial arrangements (conformers) of the molecule and their relative stabilities. By systematically rotating the rotatable bonds and calculating the energy of each resulting structure, an energy landscape or potential energy surface could be constructed. This analysis would identify the lowest-energy (most stable) conformation and the energy barriers to rotation between different conformers, which is essential for understanding the molecule's flexibility and shape.

In Silico Prediction of Reaction Pathways and Selectivity

Computational methods can be used to model chemical reactions, predicting the most likely pathways and the selectivity of a reaction. For this compound, theoretical calculations could explore various reactions, such as nucleophilic aromatic substitution at the bromine-bearing carbon. By calculating the activation energies for different potential reaction mechanisms and products (e.g., substitution at different positions), chemists can predict the feasibility and outcome of a reaction before performing it in a lab, saving time and resources.

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions (in relevant derivatives)

If derivatives of this compound were identified as biologically active, Molecular Dynamics (MD) simulations would be a powerful tool to study their interaction with protein targets. An MD simulation models the movement of atoms and molecules over time, providing a dynamic view of how a ligand (the pyrimidine derivative) binds to a protein's active site. This technique can reveal key binding interactions, estimate the binding free energy, and assess the stability of the ligand-protein complex, offering critical information for drug design and optimization.

Applications in Drug Discovery and Medicinal Chemistry

Role as a Versatile Synthetic Building Block in Pharmaceutical Development

The 5-bromopyrimidine (B23866) framework is a privileged structure in synthetic chemistry, primarily due to the reactivity of the bromine atom and other substituents on the pyrimidine (B1678525) ring. This allows for a wide range of chemical modifications, making it a versatile building block for creating complex molecules. mdpi.comnih.gov The bromine atom, for instance, can be readily displaced or used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce various aryl or heteroaryl groups. mdpi.com

The synthetic utility is further enhanced by the presence of other functional groups. For example, the methylthio group in related compounds like 5-bromo-2-(methylthio)pyrimidin-4-one serves as a useful synthetic handle that allows for further derivatization through reactions like hydrolysis and amine substitution after initial coupling reactions. nih.gov A common synthetic strategy involves starting with a multi-substituted pyrimidine, such as 5-bromo-2,4-dichloro pyrimidine, and performing sequential nucleophilic substitutions to build the desired molecular architecture. mdpi.comnih.gov This step-wise approach provides precise control over the final structure, enabling the synthesis of extensive libraries of compounds for biological screening. nih.gov The adaptability of the 5-bromopyrimidine core allows chemists to systematically modify different positions of the ring to optimize the pharmacological properties of the resulting molecules. nih.govresearchgate.net

Development of Antiviral Agents Based on Pyrimidine Scaffolds

Pyrimidine derivatives are a well-established class of antiviral agents, with many approved drugs and investigational compounds featuring this heterocyclic core. nih.govthno.org Their mechanism of action often involves mimicking natural nucleosides, thereby interfering with viral DNA or RNA synthesis by inhibiting viral polymerases. thno.org The development of these agents targets various viral pathogens, and research continues to explore new pyrimidine-based compounds to address the challenges of drug resistance and emerging viral threats. nih.govnih.gov

Derivatives based on the pyrimidine scaffold have demonstrated significant in vitro activity against several DNA viruses, particularly human cytomegalovirus (HCMV) and herpes simplex virus (HSV). tmc.eduresearchgate.net For instance, certain 2'-deoxy-2'-methylidene pyrimidine nucleosides have shown potent and selective action. researchgate.net Specifically, DMDC (2′-deoxy-2′-methylidenecytidine) and its 5-fluoro derivative (F-DMDC) were found to be powerful inhibitors of both HSV and HCMV. researchgate.net Their activity against HCMV was notably more potent than their effects on HSV-1 and VZV, suggesting that cellular kinases play a role in their antiviral action. researchgate.net

In the fight against HCMV, which can cause severe disease in immunocompromised individuals, novel pyrimidine-based compounds are actively being sought. tmc.eduusu.edu Screening of chemical libraries has identified compounds that can inhibit HCMV replication by targeting essential viral processes like nuclear egress. tmc.edu Similarly, various 5-substituted pyrimidine nucleoside analogs have been evaluated for their efficacy against HSV-1, with compounds like 5-(2-Chloroethyl)-2'-deoxyuridine (CEDU) showing potent inhibition. nih.gov

| Compound/Derivative | Virus | Activity Metric | Result | Source |

|---|---|---|---|---|

| 5-(2-Chloroethyl)-2'-deoxyuridine (CEDU) | HSV-1 | MIC | 0.15 µg/mL | nih.gov |

| 5-(3-Chloropropyl)-2'-deoxyuridine (CPDU) | HSV-1 | MIC | 0.20 µg/mL | nih.gov |

| (E)-5-(2-Bromovinyl)-2'-deoxyuridine (BVDU) | HSV-1 | MIC | 0.015 µg/mL | nih.gov |

| 1-(2'-Deoxy-2'-fluoro-β-D-arabinofuranosyl)-5-iodocytosine (FIAC) | HCMV | ID50 | Potent Inhibition | nih.gov |

| BV-DMDU | VZV | Anti-VZV Activity | Potent and Selective | researchgate.net |

| DMDC and F-DMDC | HCMV | Antiviral Potency | More potent than ganciclovir | researchgate.net |

This table summarizes the in vitro antiviral efficacy of selected pyrimidine derivatives against various viral pathogens. MIC (Minimum Inhibitory Concentration) and ID50 (50% Inhibitory Dose) values indicate the concentration required to inhibit viral replication.

Structure-activity relationship (SAR) studies are crucial for optimizing the antiviral potency of pyrimidine derivatives. These studies involve systematically altering the chemical structure of a lead compound to understand how different functional groups and substitutions influence its biological activity. nih.govnih.gov For N-[2-(2-phosphonomethoxy)ethyl] (PME) derivatives of pyrimidines, research has shown that modifications at various positions on the pyrimidine base significantly impact antiviral efficacy. nih.gov For example, within this series, most pyrimidine derivatives showed little to no activity against DNA viruses or retroviruses, with the notable exception of a 5-bromocytosine (B1215235) derivative, highlighting the critical role of the substituent at the C-5 position. nih.gov

The nature of the substituent is key. In studies of 2'-deoxy-2'-methylidene pyrimidine nucleosides, the presence of a 5-bromo or 5-iodo group on uridine (B1682114) derivatives resulted in activity against HSV-1 and varicella-zoster virus (VZV). researchgate.net In contrast, the corresponding cytosine (DMDC) derivatives were generally less active or inactive, indicating that the base itself (uracil vs. cytosine) is a primary determinant of activity. researchgate.net This detailed understanding of SAR allows medicinal chemists to rationally design more potent and selective antiviral agents by fine-tuning the molecular structure for optimal interaction with viral targets. nih.gov

Investigation of Anticancer and Antitumor Properties

The pyrimidine nucleus is a privileged scaffold in oncology drug design, present in numerous chemotherapeutic agents. nih.govekb.eg Its structural similarity to the natural pyrimidine bases of DNA and RNA allows derivatives to function as antimetabolites, interfering with nucleic acid synthesis and thus inhibiting the rapid proliferation of cancer cells. ekb.eg Beyond this classic mechanism, novel pyrimidine derivatives have been developed to target specific signaling pathways and enzymes that are dysregulated in cancer, such as protein kinases and cyclooxygenase (COX) enzymes. ekb.egnih.gov

A wide array of pyrimidine derivatives have demonstrated potent cytotoxic activity against various human cancer cell lines in vitro. thepharmajournal.com For example, novel series of 5-bromo-pyrimidine derivatives have been synthesized and tested against a panel of cancer cells including HCT116 (colon), A549 (lung), and K562 (leukemia), with several compounds showing significant inhibitory effects. nih.gov Similarly, pyrimidine-5-carbonitrile derivatives have shown strong anti-proliferative efficacy against breast cancer (MCF-7) and colon cancer (HCT-116, Colo 205) cell lines. nih.govnih.gov

The antiproliferative power often depends on the specific substitution pattern around the pyrimidine core. Studies on pyrido[2,3-d]pyrimidine (B1209978) derivatives found that certain compounds exhibited strong cytotoxicity against the A549 lung cancer cell line. nih.gov The data from these screenings are critical for identifying promising lead compounds for further development. mdpi.com

| Compound/Derivative Series | Cell Line | Cancer Type | IC50 / Activity | Source |

|---|---|---|---|---|

| Pyrido[2,3-d]pyrimidine 2d | A549 | Lung Cancer | Strong cytotoxicity at 50 µM | nih.gov |

| Pyrimidine-5-carbonitrile 3b | MCF-7 | Breast Cancer | Potent Activity (Nanomolar) | nih.gov |

| Pyrimidine-5-carbonitrile 5b | A498 | Kidney Cancer | Potent Activity (Nanomolar) | nih.gov |

| Pyrimidine-5-carbonitrile 4e | Colo 205 | Colon Cancer | IC50 = 1.66 µM | nih.gov |

| 5-Bromo-pyrimidine 5c | K562 | Leukemia | Potent Inhibition | nih.gov |

| Thiazolo[4,5-d]pyrimidine 3b | NCI-60 Panel | Various | Most active of series | mdpi.com |

This table presents the in vitro anticancer activity of various pyrimidine derivatives against a selection of human cancer cell lines. IC50 (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

Modern anticancer drug development often focuses on targeting specific enzymes and protein kinases that drive tumor growth and survival. Pyrimidine derivatives have proven to be highly effective in this regard. One such target is glycogen (B147801) phosphorylase (GP), an enzyme involved in glucose metabolism that can be dysregulated in cancer. nih.gov A series of 2-substituted-5-(β-D-glucopyranosyl)pyrimidin-4-ones, synthesized from a 5-bromo-2-methylthiouracil precursor, were identified as potent micromolar inhibitors of rabbit muscle glycogen phosphorylase. nih.gov These compounds act as C-glucosyl-based analogues that are more metabolically stable than traditional glycosides. nih.govnih.gov

In addition to metabolic enzymes, protein kinases are a major class of targets. Novel 5-bromo-pyrimidine derivatives have been developed as potent inhibitors of the Bcr-Abl tyrosine kinase, which is the hallmark of chronic myeloid leukemia. nih.gov Several of these compounds demonstrated strong inhibitory activity in ADP-Glo assays, suggesting they could be leads for developing alternatives to existing therapies. nih.gov Furthermore, other pyrimidine derivatives, particularly pyrimidine-5-carbonitriles, have been designed as dual inhibitors of the epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), two key proteins involved in cancer cell proliferation, angiogenesis, and inflammation. nih.govnih.gov

Mechanistic Insights into Antiproliferative and Apoptotic Activities

While direct studies on the antiproliferative and apoptotic mechanisms of 5-Bromo-2-(methylsulfinyl)pyrimidine are not extensively documented, the broader family of pyrimidine derivatives has been a major focus of anticancer research. researchgate.netjrasb.com These compounds are known to exhibit anticancer activity through a variety of mechanisms, owing to their structural similarity to the building blocks of DNA and RNA. researchgate.netgsconlinepress.com

One primary mechanism of action for pyrimidine-based antimetabolites, such as 5-fluorouracil, is the interference with DNA and RNA synthesis, which are critical for the proliferation of rapidly dividing cancer cells. gsconlinepress.com Other pyrimidine derivatives function as kinase inhibitors, targeting signaling pathways that regulate cell growth, proliferation, and apoptosis. mdpi.com For instance, some pyrazolo[3,4-d]pyrimidine derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR), leading to cell cycle arrest in the G0/G1 and G2/M phases and inducing apoptosis. gsconlinepress.com The pro-apoptotic effects can be mediated by modulating the expression of key regulatory proteins, such as increasing the levels of the pro-apoptotic protein Bax while decreasing the anti-apoptotic proteins Bcl2 and Survivin. nih.gov

Furthermore, the antiproliferative effects of related bromo-substituted heterocyclic compounds have been demonstrated. For example, the compound 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide showed significant, dose-dependent antiproliferative activity against A549 lung cancer cells, with an IC₅₀ value of 14.4 µg/mL. nih.gov Such findings suggest that the 5-bromopyrimidine core could be a key pharmacophore for developing new anticancer agents, though specific mechanistic studies on this compound are required to confirm its activity.

Design and Synthesis of Endothelin Receptor Antagonists

The 5-bromopyrimidine moiety is a crucial component in the design and synthesis of potent endothelin (ET) receptor antagonists. The endothelin system, particularly the ETₐ and ETₑ receptors, is involved in vasoconstriction and cell proliferation, making it a key target for cardiovascular diseases. acs.org The development of the dual ETₐ/ETₑ receptor antagonist Macitentan provides a clear example of the utility of this chemical structure. nih.govresearchgate.net

In the synthesis of Macitentan and its analogs, a key step involves the reaction of an alcohol intermediate with a substituted 2-chloropyrimidine, such as 2-chloro-5-bromopyrimidine. acs.org The attachment of the 5-bromopyrimidine group to an ethylene (B1197577) glycol linker was found to be a critical modification that significantly enhances the compound's affinity for both ETₐ and ETₑ receptors. acs.org

Optimization of Pyrimidine Substituents for Receptor Affinity

Structure-activity relationship (SAR) studies conducted during the development of Macitentan revealed the importance of the substituent at the 5-position of the pyrimidine ring. acs.org These investigations systematically evaluated how different chemical groups at this position influence the binding affinity of the antagonist to endothelin receptors.

The research demonstrated that introducing a halogen at the 5-position was particularly advantageous. Compared to an unsubstituted pyrimidine, a 5-bromo substituent led to a marked improvement in affinity for the ETₐ receptor. acs.org This enhancement was also observed with other substituents like 5-chloro, 5-methoxy, and 5-methylthio. acs.org Specifically, the introduction of a 5-bromo or 5-methylthiopyrimidine to the core structure was a key strategy that successfully increased the compound's potency at both ET receptors. acs.org

The following table summarizes the impact of various substituents at the 5-position on receptor affinity, highlighting the effectiveness of the bromo group.

| Compound Analogue | 5-Position Substituent (R) | ETₐ Affinity (IC₅₀ nM) | ETₑ Affinity (IC₅₀ nM) |

|---|---|---|---|

| Analogue 20 | -H | 2.1 | 700 |

| Analogue 23 | -CH₃ | 15 | 1400 |

| Analogue 24 | -Cl | 0.5 | 450 |

| Analogue 8 (Bromo) | -Br | 0.5 | 390 |

| Analogue 26 | -SCH₃ | 0.3 | 36 |

Data sourced from the Journal of Medicinal Chemistry, detailing the discovery of Macitentan. acs.org

In Vitro Binding Assays and Functional Studies

The efficacy of novel endothelin receptor antagonists derived from 5-bromopyrimidine precursors is quantified using in vitro binding assays. acs.org These assays are essential for determining the affinity of a compound for its target receptor. acs.org Typically, this involves competitive binding experiments using radiolabeled endothelin-1 (B181129) (¹²⁵I-ET-1) and cell membranes from Chinese Hamster Ovary (CHO) cells that have been engineered to express either the human ETₐ or ETₑ receptor. acs.org

In these experiments, the concentration of the test compound required to displace 50% of the radiolabeled ligand is measured, yielding the IC₅₀ value. acs.org A lower IC₅₀ value indicates a higher binding affinity. acs.org The development of Macitentan involved extensive use of these assays to rank a series of compounds and identify leads with potent, dual receptor antagonism. nih.govresearchgate.net For example, the final compound, Macitentan, which incorporates the 5-bromopyrimidine-oxy-ethoxy moiety, emerged as a potent inhibitor with significant affinity for both ETₐ and ETₑ receptors. nih.gov

Exploration as Precursors for Complement Factor D Inhibitors

The complement system is a component of the innate immune system, and its alternative pathway (AP) is regulated by the serine protease Factor D. nih.gov Inhibition of Factor D is a therapeutic strategy for diseases driven by dysregulated AP activation. nih.gov While various small-molecule inhibitors of Factor D have been developed, the specific use of this compound as a precursor in their synthesis is not prominently featured in available scientific literature. The development of Factor D inhibitors has explored various chemical scaffolds, but a direct, documented synthetic route from this particular pyrimidine derivative remains to be broadly established.

Utility in Glycosidase and PCSK9 Inhibitor Development

The pyrimidine scaffold is a versatile building block that has been successfully employed in the development of inhibitors for various enzymes, including glycosidases. mdpi.comnih.govnih.gov α-Glucosidase inhibitors are used in the management of type 2 diabetes by delaying carbohydrate absorption. mdpi.com

Several studies have reported the synthesis of pyrimidine derivatives with potent α-glucosidase inhibitory activity. tandfonline.comjocpr.com For example, a series of 2-amino-4,6-diarylpyrimidine derivatives showed significant inhibitory effects, with some compounds exhibiting IC₅₀ values as low as 0.087 µM, which is more potent than the standard drug rutin. tandfonline.com Kinetic studies revealed that these compounds can act as competitive or mixed-type inhibitors of the enzyme. tandfonline.comjocpr.com This demonstrates the potential of the pyrimidine core structure to serve as a template for designing effective glycosidase inhibitors.

The application of this compound in the development of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) inhibitors is less clear from the existing literature. While the modification of natural products like berberine (B55584) has been explored to create derivatives that suppress PCSK9 transcription, the use of pyrimidine-based scaffolds for this target is not as well-documented. nih.gov

| Compound Class | Target Enzyme | Reported IC₅₀ Range (µM) | Mode of Inhibition |

|---|---|---|---|

| 2-Amino-4,6-diarylpyrimidines | α-Glucosidase | 0.087 - 1.952 | Mixed-type |

| 2,4,6-Triaryl pyrimidines | α-Glucosidase | 168.9 - 228.4 | Competitive |

| Pyrimidine derivatives with amino acid moieties | α-Glucosidase | 8.3 - 35.9 | Not Specified |

Data compiled from studies on pyrimidine derivatives as α-glucosidase inhibitors. nih.govtandfonline.comjocpr.com

Molecular Interaction Studies in Biological Systems

Understanding the molecular interactions of a compound with its biological target is fundamental to drug design. Studies on 5-bromopyrimidine provide insight into its electronic properties and reactivity. Theoretical studies combining molecular dynamics and wave packet analysis have investigated the interaction of excess electrons with 5-bromopyrimidine in aqueous solution. nih.gov These studies reveal that the C-Br bond is a primary site for interaction, which can lead to dissociation, highlighting the bond's electrochemical lability. nih.gov

Furthermore, molecular docking studies on pyrimidine derivatives designed as enzyme inhibitors help to elucidate their binding modes. tandfonline.comjocpr.com In the context of α-glucosidase inhibitors, docking simulations have been used to affirm the binding interactions of pyrimidine scaffolds within the active sites of the enzyme. tandfonline.com These computational models, together with spectroscopic analysis, help to rationalize the structure-activity relationships observed in vitro and guide the design of more potent and selective inhibitors. nih.gov

Protein Binding Studies

Detailed protein binding studies specifically for this compound are not extensively documented in publicly available research. However, the broader class of pyrimidine-based compounds is known for its ability to interact with a variety of protein targets. The electronic properties conferred by the bromine atom and the methylsulfinyl group on the pyrimidine ring can influence its binding affinity and selectivity for specific proteins.

Research on related compounds, where the pyrimidine core is a key structural motif, has shown engagement with various enzymes and proteins. For instance, derivatives of 5-bromopyrimidine have been investigated as inhibitors of kinases and other enzymes where the pyrimidine scaffold can act as a hinge-binding motif. The methylsulfinyl group, being a hydrogen bond acceptor and potentially participating in other non-covalent interactions, can further modulate the binding to a protein's active site.

While specific binding constants and detailed structural data from co-crystallization studies for this compound are not readily found, its utility as a synthetic intermediate suggests that its incorporation into larger molecules is strategic for achieving desired protein interactions. The subsequent oxidation of the sulfur atom to a sulfone or its substitution can fine-tune the binding properties of the final compound.

Receptor Interaction Analyses

The analysis of receptor interactions for this compound is often contextualized within the larger molecules it helps to create. Pyrimidine derivatives are integral to many compounds that target G-protein coupled receptors (GPCRs) and other cell surface receptors.

A notable example is the use of related 5-bromopyrimidine moieties in the development of endothelin receptor antagonists. In a comprehensive study by Bolli et al. (2012) on the discovery of Macitentan, a dual endothelin receptor antagonist, various pyrimidine derivatives were synthesized and evaluated. acs.orggoogle.com While this compound itself was not the final active compound, its precursor, 5-bromo-2-chloropyrimidine (B32469), was a key building block. acs.orggoogle.com The research highlights the importance of the substituted pyrimidine ring in achieving high-affinity binding to both endothelin receptor subtypes, ETA and ETB.

The structure-activity relationship (SAR) studies in such research demonstrate that modifications on the pyrimidine ring, including the presence of a bromo-substituent, significantly influence the potency and selectivity of the final compound. acs.orggoogle.com The interactions are typically analyzed through competitive binding assays using cell lines expressing the target receptors. These assays determine the concentration of the compound required to displace a radiolabeled ligand, providing an IC50 value that quantifies the compound's affinity for the receptor.

The table below summarizes the receptor binding affinities for Macitentan, a compound synthesized using a 5-bromopyrimidine intermediate, which illustrates the type of data generated in receptor interaction analyses.

| Compound | Target Receptor | IC50 (nM) |

| Macitentan | ETA | 0.5 |

| Macitentan | ETB | 39 |

Data from Bolli et al. (2012) for a related end product. acs.orggoogle.com

It is important to note that these values represent the activity of a much larger and more complex molecule than this compound. However, they underscore the strategic importance of the bromopyrimidine scaffold in designing molecules that can effectively interact with specific receptor targets. The methylsulfinyl group, in particular, can influence the solubility and electronic distribution of the molecule, which are critical factors for its pharmacokinetic and pharmacodynamic properties.

Applications in Agrochemical and Advanced Materials Research

Development of Novel Herbicides and Fungicides

The pyrimidine (B1678525) skeleton is a well-established and prominent feature in a number of commercial agrochemicals, particularly fungicides. nih.gov The development of new and effective crop protection agents is a continuous effort to combat phytopathogenic fungi that can develop resistance to existing treatments. nih.govresearchgate.net In this context, 5-Bromo-2-(methylsulfinyl)pyrimidine serves as a valuable intermediate for the synthesis of next-generation fungicides. Its oxidized form, 5-bromo-2-(methylsulfonyl)pyrimidine, is a key reactant used to build more complex and potent fungicidal molecules. bohrium.com

For instance, research into new arylpyrazole pyrimidine ether derivatives has shown that these compounds exhibit excellent fungicidal activities against challenging plant pathogens like cucumber downy mildew. nih.govacs.org The synthesis of these potent fungicides often involves the displacement of a leaving group, such as a methylsulfonyl group, from the pyrimidine ring by a nucleophile. acs.org This highlights the indirect but critical role of this compound as a precursor to the necessary building blocks for these advanced agrochemicals.

The biological efficacy of pyrimidine-based agrochemicals is highly dependent on the nature and position of substituents on the heterocyclic ring. This structure-activity relationship (SAR) is a guiding principle in the design of new active compounds. nih.govfrontiersin.org Studies have demonstrated that the presence of specific substituents, such as halogens (like the bromine atom in the title compound) and strong electron-withdrawing groups, can significantly enhance fungicidal potency. acs.org

In one study on arylpyrazole pyrimidine ether derivatives, replacing a hydrogen atom with a strong electron-withdrawing group like trifluoromethyl (CF₃) or nitro (NO₂) at the 4-position of a phenoxy group attached to the pyrimidine core led to a sharp increase in fungicidal efficacy against cucumber downy mildew. acs.org Another study synthesized a series of pyrimidine derivatives containing an amide moiety and found that a compound featuring a 5-bromo substitution exhibited excellent antifungal activity against Phomopsis sp., even better than the commercial fungicide Pyrimethanil. frontiersin.org These findings underscore the importance of the specific structural motifs present in this compound—the bromo group and the sulfur-based substituent—in the rational design of effective crop protection agents.

Table 1: Fungicidal Activity of Selected Pyrimidine Derivatives

| Compound/Substituent | Target Fungus | Efficacy (EC₅₀ in mg/L) | Reference |

|---|---|---|---|

| Arylpyrazole Pyrimidine Ether Derivatives | |||

| Compound 4 (Lead Compound) | Cucumber Downy Mildew | 55.33 | acs.org |

| Compound 6 (R = Br) | Cucumber Downy Mildew | 41.12 | acs.org |

| Compound 7 (R = CF₃) | Cucumber Downy Mildew | 1.22 | acs.org |

| Diflumetorim (Commercial Fungicide) | Cucumber Downy Mildew | 23.06 | acs.org |

| Pyrimidine Amide Derivatives | |||

| Compound 5o (5-bromo substituted) | Phomopsis sp. | 10.5 | frontiersin.org |

This table is generated based on data from studies on related pyrimidine derivatives to illustrate structure-efficacy relationships.

Biochemical Research Applications

The pyrimidine core is not only vital in agrochemistry but also a privileged scaffold in medicinal chemistry and biochemical research due to its presence in essential biomolecules like nucleic acids. nih.gov Pyrimidine derivatives are frequently investigated as inhibitors of various enzymes, playing a role in the discovery of new therapeutic agents. nih.govresearchgate.netnih.gov While direct studies on this compound are limited, its role as a precursor to the highly reactive 5-bromo-2-(methylsulfonyl)pyrimidine is critical for creating compounds used in this research.

The 2-methylsulfonyl group, derived from the oxidation of the methylsulfinyl group, has been identified as a potent "warhead" for the covalent inhibition of enzymes. nih.gov This reactivity is particularly effective against enzymes that have a cysteine residue in their active site. The sulfonyl group acts as an electrophile that is attacked by the nucleophilic thiol group of cysteine, forming an irreversible covalent bond and deactivating the enzyme. nih.govacs.org

A notable example is the development of inhibitors for Staphylococcus aureus Sortase A (SrtA), a bacterial enzyme crucial for virulence. Researchers identified 2-sulfonylpyrimidines as a new class of potent SrtA inhibitors that act by covalently modifying the active site cysteine. nih.gov The synthesis of these inhibitors relies on the reactivity of the 2-sulfonylpyrimidine core, which is prepared from precursors like this compound.

Furthermore, pyrimidine analogs are widely used as tools to study and interfere with metabolic pathways. For example, inhibitors of the enzyme Dihydroorotate Dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine biosynthesis pathway, are being explored as anticancer agents. youtube.com The ability to synthesize a wide variety of pyrimidine derivatives, facilitated by reactive intermediates like 5-bromo-2-(methylsulfonyl)pyrimidine, is essential for developing such targeted metabolic inhibitors.

Table 2: Enzyme Inhibition by Various Pyrimidine Derivatives

| Pyrimidine Derivative Class | Target Enzyme | Inhibition Mechanism/Potency | Reference |

|---|---|---|---|

| 2-Sulfonylpyrimidines | S. aureus Sortase A | Covalent modification of Cys184; Kᵢ values in low micromolar range. | nih.gov |

| Thiazolopyrimidine Derivatives | Carbonic Anhydrase I & II (hCA I & II) | Ki values in the nanomolar range (e.g., 39.16 nM for hCA I). | researchgate.netnih.gov |

| Thiazolopyrimidine Derivatives | Acetylcholinesterase (AChE) | Ki values in the nanomolar range (e.g., 33.15 nM). | researchgate.netnih.gov |

| Piperidine Pyrimidine Amides | Lipoxygenase (LOX) | Potent inhibition with IC₅₀ values as low as 1.1 µM. | nih.gov |

This table is generated based on data from studies on various pyrimidine derivatives to illustrate their application in enzyme inhibition research.

Contributions to Material Science and Engineering

The application of pyrimidine derivatives extends into material science, where they can be incorporated into larger structures to create functional materials with specific electronic or physical properties. The high reactivity of building blocks like 5-Bromo-2-(methylsulfonyl)pyrimidine makes them potential candidates for the synthesis and functionalization of advanced materials.

While specific examples detailing the use of this compound in polymer synthesis are not prominent, the chemical principles governing its reactivity are relevant. Sulfonyl groups are known to activate adjacent chemical bonds for polymerization reactions. For example, N-sulfonyl aziridines are used as monomers for anionic ring-opening polymerizations to create specialized polymers like poly(propylene imine). osti.gov The sulfonyl group activates the monomer and can be removed post-polymerization to yield the final functional polymer.

Theoretically, the reactive 2-methylsulfonyl group on the pyrimidine ring could be used to graft these heterocyclic units onto polymer backbones or surfaces. Such functionalization could impart specific properties, such as hydrophobicity, thermal stability, or biological activity, to the material. This remains an area for potential future research, leveraging the established reactivity of 2-sulfonylpyrimidines.

Role in Biological Fluorescence Imaging and Probe Design

Fluorescent probes are indispensable tools in biomedical research for visualizing and tracking biological processes in real-time. The pyrimidine scaffold is an attractive core for the design of such probes due to its electronic properties and synthetic versatility. rsc.orgnih.gov These probes often consist of a fluorophore (the light-emitting part) linked to a recognition element that targets a specific biomolecule or environment.

The design of these probes often requires the use of reactive building blocks to connect the different components. A compound like 5-Bromo-2-(methylsulfonyl)pyrimidine is an ideal candidate for this purpose. Its reactive C2 position allows for the straightforward attachment of the pyrimidine unit to a fluorophore or a targeting moiety via nucleophilic substitution. nih.govrsc.org For example, researchers have developed fluorescent COX-2 inhibitors by linking a pyrimidine-based inhibitor to a 7-nitrobenzofurazan fluorophore. nih.gov This synthetic strategy allows for the visualization of COX-2 enzyme expression in cancer cells. nih.gov In another study, a two-photon fluorescent probe based on a pyrimidine isothiocyanate was designed to couple with biomolecules for bioimaging applications. rsc.org

Although this compound itself is not a fluorescent probe, its chemical properties make its sulfonyl derivative a highly suitable and valuable intermediate for constructing sophisticated pyrimidine-based probes for advanced biological imaging.

Q & A

Q. What are the optimized synthetic routes for 5-Bromo-2-(methylsulfinyl)pyrimidine, and how are reaction conditions tailored to improve yield?

The synthesis typically involves nucleophilic substitution or oxidation of precursor pyrimidines. For example:

- Nucleophilic substitution : React 5-bromo-2-chloropyrimidine with methylsulfinyl anions under inert conditions (e.g., argon). Use polar aprotic solvents (DMF, DMSO) at 60–80°C for 6–12 hours .

- Oxidation : Oxidize 5-bromo-2-(methylthio)pyrimidine using mCPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C to room temperature, monitoring progress via TLC .

- Yield optimization : Adjust stoichiometry (1.2–1.5 equivalents of nucleophile/oxidant) and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

- 1H/13C NMR : Confirm substitution patterns. For example, in 5-bromo-2-(4-trifluoromethoxy)phenoxypyrimidine, pyrimidine protons resonate at δ 8.21–6.87 ppm in CDCl3 .

- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 249.98 for C₅H₄BrN₂OS) .

- IR spectroscopy : Identify sulfinyl S=O stretches (~1030–1070 cm⁻¹) .

- Elemental analysis : Report %C, %H, %N within ±0.4% of theoretical values .

Q. How can researchers ensure purity and stability during storage?

- Purification : Recrystallize from ethanol/water mixtures (3:1 v/v) to remove unreacted precursors .

- Stability : Store in amber vials under nitrogen at –20°C to prevent oxidation or hydrolysis. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What crystallographic strategies resolve ambiguities in the molecular structure of this compound derivatives?

Q. How do computational methods like DFT complement experimental data for this compound?

- Geometry optimization : Use B3LYP/6-311G(d,p) to calculate bond lengths/angles. Compare with X-ray data (e.g., C–Br experimental: 1.89 Å vs. DFT: 1.91 Å ).

- Electronic properties : Analyze HOMO-LUMO gaps to predict reactivity. For pyrimidine derivatives, gaps ~4.5 eV correlate with nucleophilic substitution susceptibility .

- Mechanistic insights : Simulate transition states for sulfoxidation to identify rate-limiting steps (e.g., activation energy ~25 kcal/mol for mCPBA-mediated oxidation) .

Q. How can researchers address contradictions between experimental and computational results?

- Crystal packing effects : Discrepancies in bond lengths may arise from intermolecular forces (e.g., C–H⋯O contacts ). Use Hirshfeld surface analysis to quantify interactions .

- Solvent corrections : Apply PCM (Polarizable Continuum Model) in DFT to account for solvent polarity effects on NMR shifts .

- Statistical validation : Use RSD (relative standard deviation) for crystallographic parameters (e.g., <2% for unit cell dimensions ).

Q. What strategies elucidate regioselectivity in further functionalization reactions?

- Directing groups : The sulfinyl group acts as a meta-director in electrophilic substitution. For example, bromination at C5 is favored due to electron-withdrawing effects .

- Kinetic vs. thermodynamic control : At low temperatures (–40°C), lithiation occurs at C4; at 0°C, C6 is preferred .

- Cross-coupling : Suzuki-Miyaura coupling with arylboronic acids targets C5-bromo sites (Pd(PPh₃)₄, K₂CO₃, 80°C) .

Q. How are intermolecular interactions leveraged in designing co-crystals or supramolecular assemblies?

- π–π stacking : Pyrimidine rings form stacked columns (centroid distances: 3.5–3.7 Å) .

- Hydrogen bonding : Sulfinyl O atoms accept H-bonds from amines or hydroxyl groups (D⋯A distances: 2.8–3.0 Å) .

- Halogen bonding : C–Br⋯O interactions (3.2–3.4 Å) stabilize crystal packing .

Methodological Notes

- Data reproducibility : Validate purity via independent techniques (e.g., HPLC + elemental analysis) if vendor data (e.g., Sigma-Aldrich ) is unavailable.

- Ethical compliance : Dispose of brominated waste via certified hazardous waste handlers .

- Software tools : Use ORTEP-3 for crystallographic visualization and Gaussian 16 for DFT .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products